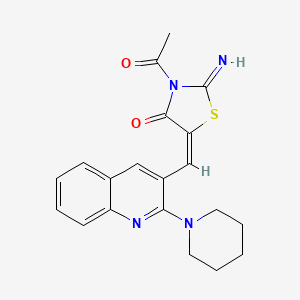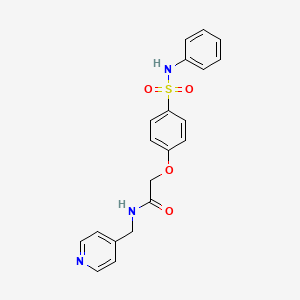
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as PSB-0739 and has been found to have significant biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of PSB-0739 involves its binding to the allosteric site of the mGluR5 receptor, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as glutamate, which play a crucial role in various neurological processes. The enhanced activity of mGluR5 receptors has been associated with improved cognitive function and reduced anxiety and depression symptoms.
Biochemical and Physiological Effects
PSB-0739 has been found to have significant biochemical and physiological effects that make it a promising candidate for further research. The compound has been shown to improve cognitive function, reduce anxiety and depression symptoms, and enhance synaptic plasticity. Additionally, PSB-0739 has been found to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of PSB-0739 is its high purity and yield, which makes it suitable for use in scientific research. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of PSB-0739 is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on PSB-0739. One area of research is the development of more potent and selective allosteric modulators of mGluR5 receptors. Additionally, further research is needed to understand the long-term effects of PSB-0739 on the central nervous system and its potential applications in the treatment of various neurological disorders. Finally, research is needed to identify potential side effects and toxicity of PSB-0739, which may limit its use in clinical settings.
Conclusion
In conclusion, PSB-0739 is a promising chemical compound that has significant potential applications in various fields of scientific research. The compound has been extensively studied and has been found to have significant biochemical and physiological effects. Further research is needed to fully understand the potential applications and limitations of PSB-0739, but the compound shows great promise in the treatment of various neurological disorders.
合成法
The synthesis of PSB-0739 involves several steps starting from commercially available starting materials. The first step involves the synthesis of 4-(N-phenylsulfamoyl)phenol, which is then reacted with 4-chloromethylpyridine to yield the final product, PSB-0739. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学的研究の応用
PSB-0739 has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to have significant effects on the central nervous system. PSB-0739 has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological disorders such as schizophrenia, anxiety, and depression.
特性
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(22-14-16-10-12-21-13-11-16)15-27-18-6-8-19(9-7-18)28(25,26)23-17-4-2-1-3-5-17/h1-13,23H,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATCJXRMUCFNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7700023.png)

![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)
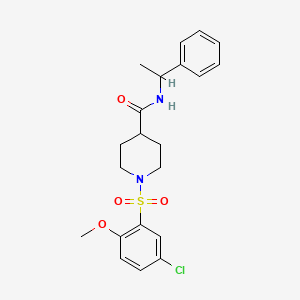
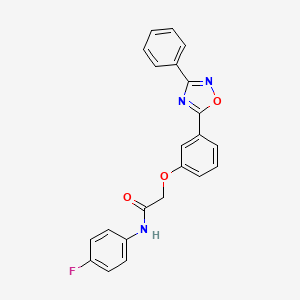
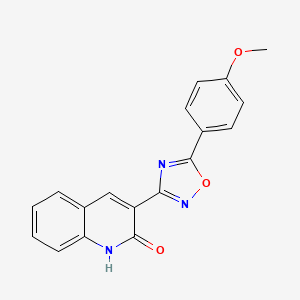


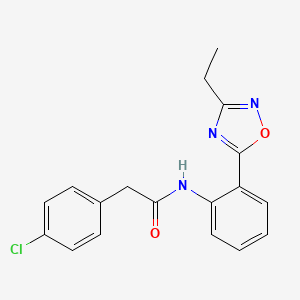
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
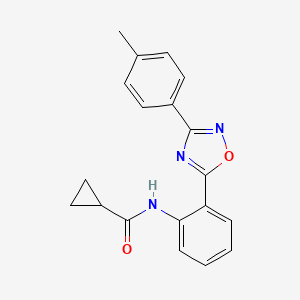
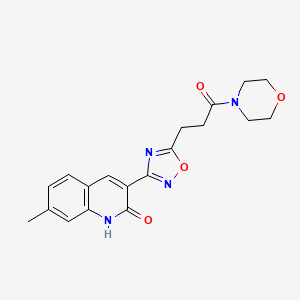
![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)
